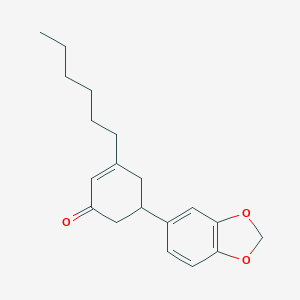
Piperonyl cyclonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperonyl cyclonene is a useful research compound. Its molecular formula is C19H24O3 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Table 1: Comparison of Synergistic Effects
| Insecticide | Synergist Used | Effectiveness Increase |
|---|---|---|
| Pyrethrins | Piperonyl cyclonene | High |
| Allethrin | This compound | Moderate |
| Other Pyrethroids | Piperonyl butoxide | Variable |
Efficacy Against Specific Pests
This compound has shown significant effectiveness against a range of agricultural and urban pests. Notably, it has been used in formulations targeting:
- Ticks: Studies have demonstrated that dust formulations containing this compound, along with pyrethrins and rotenone, are effective against the American dog tick (Dermacentor variabilis) and the brown dog tick (Rhipicephalus sanguineus) .
- Mosquitoes: Research indicates that this compound can enhance the lethality of pyrethroid insecticides against mosquito species such as Aedes aegypti and Anopheles stephensi, which are vectors for diseases like malaria and dengue .
Case Study 1: Urban Pest Control
A study conducted in urban settings assessed the effectiveness of this compound in controlling mosquito populations resistant to traditional insecticides. The results indicated a marked reduction in mosquito density when this compound was used in conjunction with pyrethroids, highlighting its potential for integrated pest management strategies .
Case Study 2: Agricultural Applications
In agricultural settings, this compound has been utilized to protect stored grains from pest infestations. Field trials demonstrated that its application significantly reduced pest populations while maintaining low toxicity to non-target organisms, making it suitable for organic farming practices .
Environmental Considerations
While this compound is effective in pest control, its environmental impact must also be considered. Research has shown that formulations containing this compound can lead to contamination in urban waterways due to runoff from treated areas . Therefore, careful application and management practices are essential to mitigate potential ecological risks.
Analyse Chemischer Reaktionen
Chloromethylation Reaction
Piperonyl cyclonene undergoes chloromethylation when treated with formaldehyde (40%) and hydrochloric acid (35–37%) in the presence of trimethyldodecane ammonium bromide as a phase-transfer catalyst. This reaction proceeds via electrophilic substitution at the cyclohexenone ring, forming a chloromethyl intermediate (piperonyl chlorine solution).
Key conditions :
-
Molar ratios : this compound : HCl : formaldehyde = 1 : (1.2–1.5) : (1.2–2.0)
-
Solvent : Trichloromethane, tetrachloroethylene, or toluene (2–4:1 molar ratio to substrate)
-
Temperature : 20–70°C
-
Time : 2.5–3 hours for HCl addition, followed by 12-hour reaction .
The reaction avoids polychloride byproducts by adding hydrochloric acid last and using controlled dropwise addition .
Hydrolysis to Piperonyl Alcohol
The chloromethyl intermediate is hydrolyzed with sodium bicarbonate or sodium carbonate to yield piperonyl alcohol.
Reaction parameters :
-
Base : Sodium bicarbonate (1.2–1.6:1 molar ratio) or sodium carbonate (0.6–0.8:1)
-
Temperature : 20–120°C (optimal: 75–85°C)
Gas chromatography monitors reaction completion, ensuring >95% conversion .
Oxidation to Piperonal
Piperonyl alcohol is oxidized to piperonal (a fragrance compound) using iron nitrate and 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-OH-TEMPO) under aerobic conditions:
Catalytic system :
-
Iron nitrate : 0.05–0.10 molar ratio to substrate
-
4-OH-TEMPO : 0.03–0.08 molar ratio
-
Temperature : 60–100°C
This method achieves 95.6% yield with minimal side products, outperforming traditional oxidation routes .
Mechanistic Insights
Eigenschaften
CAS-Nummer |
119-89-1 |
|---|---|
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-14-9-16(11-17(20)10-14)15-7-8-18-19(12-15)22-13-21-18/h7-8,10,12,16H,2-6,9,11,13H2,1H3 |
InChI-Schlüssel |
JBVNWTXRFKZNBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Key on ui other cas no. |
8066-12-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















